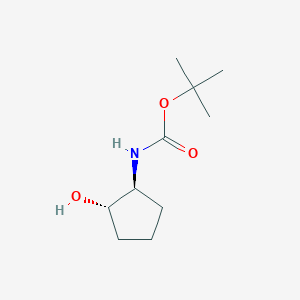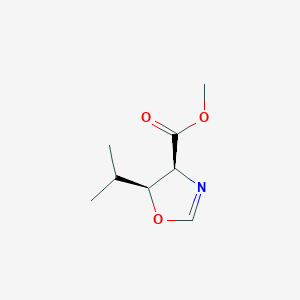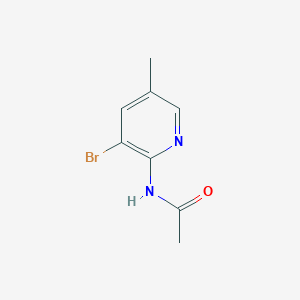
(1S,2S)-trans-N-Boc-2-aminocyclopentanol
Übersicht
Beschreibung
(1S,2S)-trans-N-Boc-2-aminocyclopentanol, or Boc-ACPC, is a synthetic cyclic amine compound used in a variety of scientific research applications. It has been studied for its potential to act as a ligand for the binding of proteins, as well as for its potential to act as an enzyme inhibitor. Boc-ACPC has been studied for its potential to be used in a variety of laboratory experiments, as well as for its biochemical and physiological effects on cells and organisms.
Wissenschaftliche Forschungsanwendungen
1. Building Blocks for Peptides and Amino Acids
(1S,2S)-trans-N-Boc-2-aminocyclopentanol serves as a critical building block in the synthesis of β-amino acids and peptides, which are essential components in drug design and development. Berkessel, Glaubitz, and Lex (2002) demonstrated the use of a related compound, trans-2-aminocyclohexanecarboxylic acid, as a building block for helical β-peptides, showcasing its potential in peptide synthesis (Berkessel, Glaubitz, & Lex, 2002).
2. Synthesis of Oligomers and Foldamers
Lucarini and Tomasini (2001) described the synthesis of oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, starting from a compound similar to (1S,2S)-trans-N-Boc-2-aminocyclopentanol. This synthesis highlights its application in creating novel foldamers, a type of molecule that can mimic the structures of natural peptides or proteins (Lucarini & Tomasini, 2001).
3. Enantioselective Synthesis
Zhang et al. (2019) utilized a (R)-selective ω-transaminase for the enantioselective synthesis of chiral β-amino alcohols, including trans-(1S,2S)-aminocyclopentanol. This research is significant for producing enantiomerically pure compounds, which are crucial in pharmaceuticals (Zhang et al., 2019).
4. Chiral Differentiation and Resolution
Hyyryläinen et al. (2010) explored the differentiation of beta-amino acid enantiomers with two chiral centers, including compounds related to (1S,2S)-trans-N-Boc-2-aminocyclopentanol. This research is vital for understanding the chiral properties of such compounds and their applications in stereoselective synthesis (Hyyryläinen et al., 2010).
5. Neuroprotective Effects
Bruno et al. (1995) studied the effects of trans‐1‐aminocyclopentane‐1,3‐dicarboxylic acid, a compound similar to (1S,2S)-trans-N-Boc-2-aminocyclopentanol, in protecting cultured cortical neurons against excitotoxic degeneration. This research offers insights into potential therapeutic applications of these compounds in neurodegenerative disorders (Bruno et al., 1995).
Eigenschaften
IUPAC Name |
tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZQRJSADXRRKN-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435632 | |
| Record name | tert-Butyl [(1S,2S)-2-hydroxycyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate | |
CAS RN |
145106-43-0, 155837-14-2 | |
| Record name | tert-Butyl [(1S,2S)-2-hydroxycyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-trans-N-Boc-2-aminocyclopentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B114732.png)
![2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine](/img/structure/B114735.png)
![N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea](/img/structure/B114737.png)




![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide](/img/structure/B114751.png)

![2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide](/img/structure/B114756.png)


![3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B114763.png)
![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)